![molecular formula C17H14ClNOS2 B6477445 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-chlorobenzamide CAS No. 2640817-99-6](/img/structure/B6477445.png)
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-chlorobenzamide
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Overview
Description
2,2’-Bithiophene is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . It is a colorless solid, although commercial samples are often greenish .
Synthesis Analysis
2,2’-Bithiophene is typically prepared by cross-coupling starting from 2-halo thiophenes . In a study, 2,2’-Bithiophene and thieno [3,2-b]thiophene were polymerized separately with bis (2,3-dialkylthienyl)benzo [1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .
Molecular Structure Analysis
X-ray crystallography shows that the two rings of 2,2’-Bithiophene are coplanar . The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below -5.20 eV .
Chemical Reactions Analysis
New catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of novel bithiophene derivatives .
Physical And Chemical Properties Analysis
2,2’-Bithiophene has a molar mass of 166.26 g·mol−1, a density of 1.44 g/cm3, a melting point of 31.1 °C, and a boiling point of 260 °C .
Scientific Research Applications
Organic Electronics and Semiconductors
- Intrinsically Stretchable Semiconductors : Researchers have explored the use of bithiophene-based materials in intrinsically stretchable semiconductors. These materials exhibit excellent mechanical properties and stress-releasing capabilities, making them suitable for wearable electronic devices in the future Internet of Everything (IoE) society .
- All-Polymer Solar Cells (PSCs) : The compound’s electron-deficient nature makes it a potential candidate for n-type semiconductors in all-polymer solar cells. By incorporating it into the active layer, researchers aim to enhance device performance and stability .
Organic Photovoltaics (OPVs)
- Excitation Energy Modulation : Substituted 2,2’-bithiophene derivatives can act as electron donors in organic solar cells. Researchers investigate how different substituents impact the molecule’s excitation energy, which influences its photovoltaic properties .
Mechanism of Action
Target of Action
Compounds based on the 2,2’-bithiophene core have been studied for their potential use as hole-transport materials (htms) for perovskite solar cells (pscs) .
Mode of Action
It’s known that 2,2’-bithiophene-based compounds can interact with their targets through π-π interactions . These interactions are crucial for the electronic, photophysical, and photovoltaic properties of the molecules .
Biochemical Pathways
It’s known that the use of organic small molecule htms can address the issues associated with the current htms to achieve highly efficient pscs with good performance reproducibility, and long-term stability .
Result of Action
It’s known that the newly engineered molecules based on the 2,2’-bithiophene core displayed a lower band gap and presented a greater λ max ranging from 39307 nm to 54102 nm in dimethylformamide solvent, as compared to the model molecule .
Action Environment
It’s known that the properties of organic small molecule htms can be finely tuned due to a combination of various organic ligands and metal ions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS2/c18-14-5-2-1-4-13(14)17(20)19-10-9-12-7-8-16(22-12)15-6-3-11-21-15/h1-8,11H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBZIKPOENHLBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-chlorobenzamide |
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